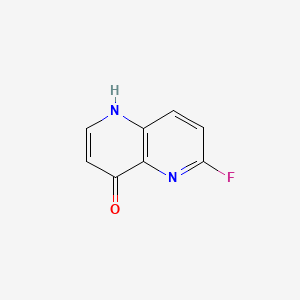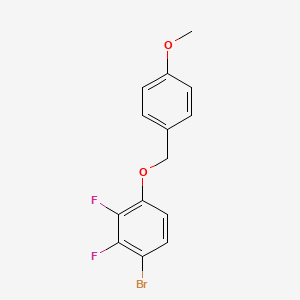
1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene
描述
1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C14H11BrF2O2. This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2,3-difluorobenzene and 4-methoxybenzyl alcohol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate or sodium hydride. The reaction mixture is heated to reflux in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reaction: The 4-methoxybenzyl alcohol is coupled with 1-bromo-2,3-difluorobenzene using a palladium catalyst, such as palladium(II) acetate, in the presence of a phosphine ligand like triphenylphosphine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction is scaled up using larger quantities of starting materials and solvents.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
化学反应分析
Types of Reactions: 1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of difluoro-((4-methoxybenzyl)oxy)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is difluoro-((4-methoxybenzyl)oxy)benzene.
科学研究应用
1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties, such as liquid crystals or polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
- 1-Bromo-2,3-difluoro-4-methoxybenzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Comparison: 1-Bromo-2,3-difluoro-4-((4-methoxybenzyl)oxy)benzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and binding properties. The methoxybenzyl group provides additional functionalization, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
属性
IUPAC Name |
1-bromo-2,3-difluoro-4-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O2/c1-18-10-4-2-9(3-5-10)8-19-12-7-6-11(15)13(16)14(12)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNZUKNDBJBHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
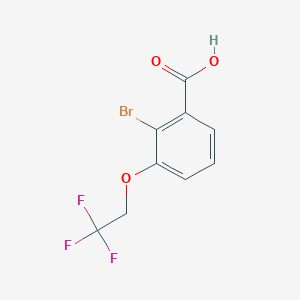
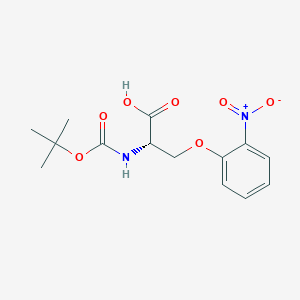
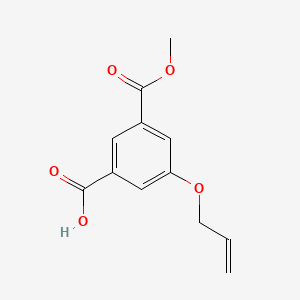
![2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid](/img/structure/B8121775.png)
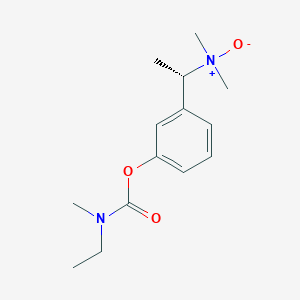
![[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B8121798.png)
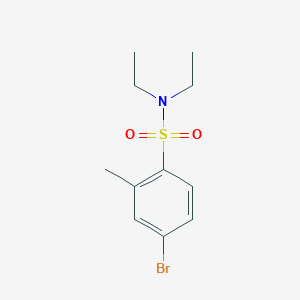
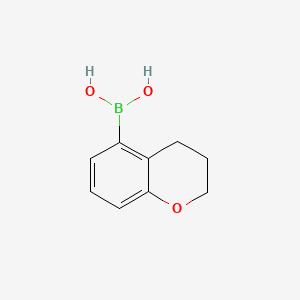

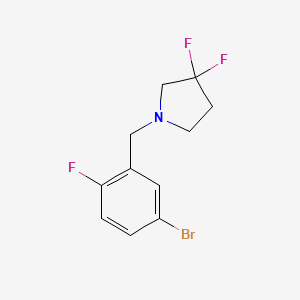
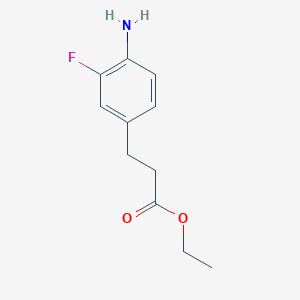
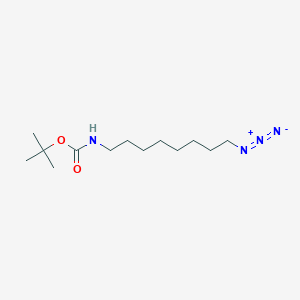
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B8121848.png)
